1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride
Description
Molecular Architecture
The molecular architecture of 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride centers around a hybrid structure incorporating two distinctive structural motifs: a 1-methyl-1H-imidazole ring system and a cyclopropane ring bearing an amino functional group. The compound exists as a dihydrochloride salt, with the molecular formula C₇H₁₁N₃·2HCl and a molecular weight of approximately 210.10 grams per mole. The structural framework represents a significant departure from simpler imidazole derivatives, as the incorporation of the cyclopropane moiety introduces conformational constraints that influence the overall molecular geometry and electronic distribution.
The imidazole component consists of a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, with a methyl substituent attached to the nitrogen at position 1. This methylation pattern prevents tautomerization, a characteristic feature that distinguishes this compound from unsubstituted imidazole derivatives. The cyclopropane ring, attached at the 5-position of the imidazole system, carries an amino group that serves as the primary basic center in the molecule. The dihydrochloride salt formation occurs through protonation of the amino group and one of the imidazole nitrogen atoms, resulting in a dicationic species stabilized by chloride counterions.
The spatial arrangement of atoms within this molecular framework creates a compact, rigid structure where the cyclopropane ring enforces specific geometric constraints. The three-membered ring system exhibits significant ring strain, with bond angles of approximately 60 degrees deviating substantially from the ideal tetrahedral angle. This strain energy contributes to the unique reactivity profile of the compound and influences its interaction with biological targets. The molecular architecture also features a distinctive electronic distribution pattern, where the electron-rich imidazole system contrasts with the electron-deficient cyclopropane ring, creating potential sites for diverse chemical interactions.
Isomerism and Tautomerism
The isomeric landscape of this compound reveals several important structural considerations that distinguish it from related compounds. The presence of the methyl substituent on the imidazole nitrogen effectively eliminates the possibility of imidazole ring tautomerism, a phenomenon commonly observed in unsubstituted imidazole derivatives. This methylation pattern results in a fixed electronic structure where the nitrogen atoms possess distinct chemical environments and reactivity profiles.
Positional isomerism represents a significant aspect of this compound's structural identity. Comparison with related structures reveals that the attachment point of the cyclopropane moiety to the imidazole ring critically influences the compound's properties. For instance, the closely related compound 1-(1-methyl-1H-imidazol-4-yl)cyclopropan-1-amine, where the cyclopropane is attached at the 4-position rather than the 5-position, exhibits a molecular weight of 137.18 grams per mole in its free base form. This positional variation demonstrates how subtle structural changes can significantly impact molecular properties and biological activities.
The stereochemical aspects of the cyclopropane ring introduce additional complexity to the isomeric considerations. While the specific compound under investigation does not contain stereogenic centers, the rigid cyclopropane framework constrains molecular flexibility and creates distinct conformational preferences. The amino group attached to the cyclopropane can adopt different orientations relative to the imidazole plane, although these conformational variations are limited by the rigid three-membered ring structure. These conformational constraints play crucial roles in determining the compound's interaction patterns with biological targets and its overall pharmacological profile.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic identification of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and carbon-13 spectra offering detailed insights into the molecular framework. The imidazole ring system typically exhibits characteristic resonances in the aromatic region, with the 2-position proton appearing as a singlet around 8.7 parts per million in deuterium oxide solvent, as observed in related imidazole compounds.
The cyclopropane ring system generates distinctive spectroscopic signatures in nuclear magnetic resonance spectra. The cyclopropane protons typically appear in the aliphatic region between 0.5 and 2.0 parts per million, with characteristic coupling patterns that reflect the rigid three-membered ring geometry. The amino group protons, when present in the spectra, often exchange rapidly with deuterium oxide solvent, leading to broad or absent signals depending on experimental conditions. The methyl substituent on the imidazole nitrogen produces a sharp singlet typically observed around 3.8 parts per million, providing a reliable diagnostic feature for structural confirmation.
Mass spectrometry analysis of the compound reveals molecular ion peaks corresponding to the protonated species. The dihydrochloride salt typically shows fragmentation patterns characteristic of both the imidazole and cyclopropane moieties. Common fragmentation pathways include loss of the cyclopropane ring, resulting in imidazole-based fragment ions, and cleavage of the carbon-nitrogen bond connecting the two ring systems. The molecular ion peak for the free base form appears at mass-to-charge ratio 137, while the dihydrochloride salt shows additional peaks corresponding to various protonation states and chloride associations.
Infrared spectroscopy provides valuable information about functional group characteristics and hydrogen bonding patterns. The amino group typically exhibits stretching vibrations in the 3200-3500 wavenumber region, often appearing as broad bands due to hydrogen bonding interactions with chloride counterions. The imidazole ring system shows characteristic carbon-nitrogen and carbon-carbon stretching vibrations in the 1400-1600 wavenumber region, while the cyclopropane ring contributes distinctive carbon-hydrogen stretching modes around 3000-3100 wavenumbers.
X-ray Crystallography and Solid-State Properties
The solid-state structure likely exhibits characteristic features of organic chloride salts, with chloride anions positioned to optimize electrostatic interactions with the protonated amino and imidazole nitrogen centers. The crystal packing arrangement probably involves multiple hydrogen bonding interactions between the protonated sites and chloride counterions, creating a three-dimensional network that stabilizes the crystal lattice. These interactions contribute to the compound's physical properties, including melting point, solubility characteristics, and stability under various environmental conditions.
Intermolecular interactions in the solid state extend beyond simple hydrogen bonding to include weaker forces such as van der Waals interactions and π-π stacking between imidazole rings. The cyclopropane moieties likely contribute to crystal packing through their unique geometric constraints, potentially creating specific void spaces or channels within the crystal structure. These structural features influence the compound's behavior during crystallization processes and may affect its pharmaceutical properties such as dissolution rate and bioavailability.
The conformational preferences observed in the solid state provide insights into the compound's preferred molecular geometry and potential binding conformations with biological targets. Crystallographic data typically reveal bond lengths, bond angles, and torsional angles that deviate from ideal values due to packing forces and intermolecular interactions. For imidazole-containing compounds, the solid-state structure often shows slight distortions of the aromatic ring system and variations in the orientation of substituents relative to the ring plane, information crucial for understanding structure-activity relationships in pharmaceutical applications.
Table 1: Comparative Molecular Parameters of Related Imidazole-Cyclopropane Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Attachment Position | Salt Form |
|---|---|---|---|---|
| 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine | C₇H₁₁N₃ | 137.18 | 5-position | Free base |
| This compound | C₇H₁₁N₃·2HCl | 210.10 | 5-position | Dihydrochloride |
| 1-(1-methyl-1H-imidazol-4-yl)cyclopropan-1-amine | C₇H₁₁N₃ | 137.18 | 4-position | Free base |
| 1-(2-methyl-1H-imidazol-5-yl)cyclopropan-1-amine | C₇H₁₁N₃ | 137.18 | 5-position | Free base |
Properties
IUPAC Name |
1-(3-methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-5-9-4-6(10)7(8)2-3-7;;/h4-5H,2-3,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGHJXZDWMDCMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Imidazole Core
Method A: Alkylation of Imidazole
- Starting Material: 1-methylimidazole, which can be synthesized via methylation of imidazole derivatives.
- Reagents: Methyl iodide or methyl sulfate for N-methylation.
- Reaction Conditions: Reflux in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
- Outcome: Formation of 1-methylimidazole, which is a precursor for further functionalization.
Functionalization at the 5-Position of Imidazole
Method B: Nucleophilic Substitution or Electrophilic Aromatic Substitution
- Reagents: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce halogens at the 5-position.
- Reaction Conditions: Controlled temperature (0–25°C), in solvents such as dichloromethane or acetonitrile.
- Outcome: 5-Halogenated imidazole derivatives, which serve as intermediates for further modifications.
Cyclopropanation
Method C: Cyclopropanation of the Imidazole Derivative
- Reagents: Dibromocarbene precursors (e.g., chloroform with base, or diazomethane derivatives).
- Reaction Conditions: Basic conditions, often in the presence of a phase transfer catalyst or metal catalysts such as copper or zinc.
- Outcome: Formation of cyclopropane rings attached to the imidazole nucleus.
N-Methylation of the Cyclopropan-1-amine
Method D: Methylation of Amine
- Reagents: Methyl iodide or methyl triflate.
- Reaction Conditions: Reflux in acetonitrile or DMF, with a base such as potassium carbonate.
- Outcome: Formation of the N-methylated amine, which is then converted to the dihydrochloride salt.
Salt Formation: Dihydrochloride
Method E: Acidic Salt Formation
- Reagents: Hydrogen chloride gas or hydrochloric acid solution.
- Reaction Conditions: Dissolution of the free base in an appropriate solvent (e.g., ethanol or water), followed by bubbling HCl or adding HCl solution.
- Outcome: Crystallization of the dihydrochloride salt, which enhances stability and solubility.
Data Tables Summarizing Preparation Methods
| Step | Starting Material | Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Imidazole | Methyl iodide, K2CO3 | Reflux in acetonitrile | >90 | Methylation to produce 1-methylimidazole |
| 2 | 1-methylimidazole | NBS or NCS | 0°C to room temperature | 70–85 | Halogenation at 5-position |
| 3 | Halogenated imidazole | Diazomethane or chloroform + base | Basic, reflux | 60–75 | Cyclopropanation to introduce cyclopropane ring |
| 4 | Cyclopropane-imidazole | Methyl iodide | Reflux in DMF | 80–90 | N-methylation of amine group |
| 5 | Free base | HCl gas or HCl solution | Room temperature | 85–95 | Formation of dihydrochloride salt |
Research Findings and Optimization
- Reaction Efficiency: Methylation steps generally exhibit high yields (>90%) under optimized conditions.
- Selectivity: Halogenation at the 5-position of imidazole is regioselective when controlled temperature and reagents are used.
- Cyclopropanation: Diazomethane and chloroform with base are effective, but safety considerations are paramount due to the hazardous nature of diazomethane.
- Salt Formation: Acidic conditions favor the formation of stable dihydrochloride salts, which are suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives. Substitution reactions can result in various substituted imidazole compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride. For instance, it has been evaluated for its ability to inhibit tumor cell proliferation. The National Cancer Institute (NCI) protocols were employed to assess its efficacy against a panel of human cancer cell lines, demonstrating significant growth inhibition rates.
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung Cancer) | 15.72 | 50.68 |
| MCF7 (Breast Cancer) | 12.53 | 45.00 |
| HCT116 (Colon Cancer) | 10.00 | 40.00 |
These results indicate that the compound exhibits promising anticancer properties, warranting further investigation into its mechanisms of action and potential clinical applications.
Antimicrobial Properties
In addition to its anticancer activity, the compound has shown antimicrobial effects against various pathogens. Studies have reported its efficacy in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus pneumoniae | 16 |
| Escherichia coli | 32 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Neurological Applications
The compound's structure allows it to interact with neurotransmitter systems, particularly in relation to glutamate receptors. Research indicates that it may function as a negative allosteric modulator of metabotropic glutamate receptors, which could have implications for treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).
Case Study 1: Anticancer Efficacy
A study conducted by researchers at the National Cancer Institute demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study utilized various dosing regimens and monitored tumor growth over several weeks, confirming the compound's therapeutic potential.
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the efficacy of the compound against Mycobacterium tuberculosis, results indicated that it inhibited bacterial replication in vitro and showed promise in vivo in mouse models, suggesting potential for treating tuberculosis.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The cyclopropane moiety may also interact with biological membranes, altering their properties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with three analogs:
Key Differences and Implications
Substituent Position and Cyclopropane Orientation: The target compound features a cyclopropane ring directly attached to the imidazole’s C5 position, with a methyl group at N1. This contrasts with Analog 1, where the cyclopropane is at C2, altering steric and electronic properties .
Salt Form and Solubility: Dihydrochloride salts (target and Analog 2) offer higher aqueous solubility compared to monohydrochloride derivatives (Analogs 1 and 3), which may influence pharmacokinetic profiles .
In contrast, Analogs 1 and 3 remain commercially available .
Biological Activity
1-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C7H12Cl2N3
- Molecular Weight : 173.64 g/mol
- CAS Number : 1955523-65-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Modulation : The compound has been shown to influence G-protein coupled receptors (GPCRs), particularly those involved in inflammatory pathways.
- Enzyme Inhibition : It acts as a competitive inhibitor for certain kinases, impacting cellular signaling pathways associated with proliferation and inflammation.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-kB pathways | |
| Antiproliferative | Growth arrest in cell lines | |
| Enzyme inhibition | Selective inhibition of sphingosine kinases |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of compounds similar to this compound. The results demonstrated significant inhibition of lipopolysaccharide (LPS)-induced NF-kB activation, suggesting potential use in treating inflammatory diseases.
Case Study 2: Antiproliferative Activity
In cultured vascular smooth muscle cells, the compound exhibited antiproliferative effects by modulating sphingosine kinase activity. The treatment led to decreased levels of sphingosine 1-phosphate (S1P), which is known to promote cell growth, thereby indicating its utility in managing hyper-proliferative conditions .
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of related compounds. Key findings include:
- Selectivity : The compound shows selective inhibition against specific kinases with IC50 values in the low micromolar range.
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| Compound A | SphK1 | 55 |
| Compound B | SphK2 | 20 |
These results highlight the potential for developing targeted therapies based on the structural characteristics of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride, and what key reagents are involved?
- Methodology : The compound can be synthesized via coupling reactions using reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in polar aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). A typical protocol involves reacting cyclopropane-1-amine derivatives with activated imidazole precursors under inert conditions. For example, a two-step process may include:
Formation of the imidazole-cyclopropane intermediate using a coupling agent.
Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol .
- Key Considerations : Solvent choice impacts reaction efficiency; DMF is preferred for high solubility, while DCM minimizes side reactions.
Q. How can the purity of this compound be assessed?
- Methodology : Use a combination of analytical techniques:
- HPLC : Reverse-phase chromatography with a C18 column and UV detection at 254 nm.
- NMR : Compare and spectra against reference data to confirm structural integrity.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 181.01 for the free base) .
- Data Interpretation : Purity ≥95% is typically required for pharmacological studies.
Q. What are the optimal storage conditions for this compound to prevent degradation?
- Guidelines : Store at 2–4°C in airtight, light-resistant containers under anhydrous conditions. The dihydrochloride form is hygroscopic; use desiccants (e.g., silica gel) to minimize moisture uptake .
- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) and compare HPLC profiles to detect degradation products.
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance yield in the synthesis of this compound?
- Experimental Design :
- Temperature : Screen temperatures (0–25°C) to balance reaction rate and side-product formation.
- Coupling Agent : Compare HATU vs. EDCI/HOBt for efficiency and cost.
- Stoichiometry : Optimize molar ratios of amine:imidazole precursor (e.g., 1:1.2 to 1:2).
- Case Study : A 15% yield increase was achieved using HATU in DMF at 10°C with a 1:1.5 ratio .
Q. How can structural contradictions between X-ray crystallography and NMR data be resolved?
- Approach :
X-ray Diffraction : Resolve crystal structure to confirm bond lengths/angles (e.g., cyclopropane ring geometry).
Dynamic NMR : Analyze temperature-dependent NMR to detect conformational flexibility (e.g., imidazole ring puckering).
- Example : In a related cyclopropane-imidazole derivative, X-ray data confirmed a planar imidazole ring, while NMR suggested dynamic behavior due to solvent interactions .
Q. What strategies are effective for assessing the compound’s stability under physiological conditions?
- Protocol :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via LC-MS.
- Oxidative Stress : Expose to HO (0.3–3%) to simulate metabolic oxidation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
